7-Bromo-2,3-dichloro-5-methylquinoxaline
CAS No.: 187479-68-1
Cat. No.: VC8084706
Molecular Formula: C9H5BrCl2N2
Molecular Weight: 291.96 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 187479-68-1 |
---|---|
Molecular Formula | C9H5BrCl2N2 |
Molecular Weight | 291.96 g/mol |
IUPAC Name | 7-bromo-2,3-dichloro-5-methylquinoxaline |
Standard InChI | InChI=1S/C9H5BrCl2N2/c1-4-2-5(10)3-6-7(4)14-9(12)8(11)13-6/h2-3H,1H3 |
Standard InChI Key | VIRNTWOBZDFPTL-UHFFFAOYSA-N |
SMILES | CC1=CC(=CC2=C1N=C(C(=N2)Cl)Cl)Br |
Canonical SMILES | CC1=CC(=CC2=C1N=C(C(=N2)Cl)Cl)Br |
Introduction
Chemical Identity and Structural Features
7-Bromo-2,3-dichloro-5-methylquinoxaline belongs to the quinoxaline family, characterized by a bicyclic structure comprising two fused six-membered rings with nitrogen atoms at positions 1 and 4 . The compound’s systematic IUPAC name, 7-bromo-2,3-dichloro-5-methylquinoxaline, reflects its substitution pattern:
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Bromine at position 7
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Chlorine atoms at positions 2 and 3
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Methyl group at position 5
Table 1: Fundamental Chemical Descriptors
Property | Value | Source |
---|---|---|
CAS Registry Number | 187479-68-1 | |
Molecular Formula | C₉H₅BrCl₂N₂ | |
Molecular Weight | 291.96 g/mol | |
Canonical SMILES | CC1=C2N=C(Cl)C(Cl)=NC2=CC(Br)=C1 | |
Purity (Commercial) | 95% |
The planar aromatic system facilitates π-π stacking interactions, while the halogen substituents enhance electrophilicity, making it a candidate for cross-coupling reactions .
Synthetic Approaches and Optimization
While no direct synthesis protocols for 7-bromo-2,3-dichloro-5-methylquinoxaline appear in the reviewed literature, analogous quinoxaline derivatization strategies provide methodological insights. The patent CN112574106A details a bromination-dehydrogenation sequence for 7-amino-5-bromoquinoline synthesis, suggesting potential adaptions :
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Halogenation: Sequential electrophilic substitution could introduce chlorine and bromine atoms. The use of bromine in concentrated sulfuric acid at controlled temperatures (-5°C to 5°C) proved effective for regioselective bromination in related tetrahydroquinolines .
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Oxidative Dehydrogenation: DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) mediates aromatization of saturated precursors, as demonstrated in the conversion of tetrahydroquinolines to fully aromatic systems .
Critical challenges include:
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Regiochemical control during polychlorination
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Steric effects from the methyl group hindering substitution at position 5
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Purification complexities due to halogenated byproducts
Physicochemical and Spectroscopic Properties
Experimental data remains limited, but computational predictions and analog comparisons suggest:
Table 2: Estimated Physicochemical Parameters
The electron-withdrawing halogens (Br, Cl) create a polarized π-system, potentially red-shifting UV-Vis absorption compared to non-halogenated quinoxalines . NMR spectral predictions indicate:
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